molecular formula C9H12N2O6 B1667586 Spongouridine CAS No. 3083-77-0

Spongouridine

Cat. No. B1667586
CAS RN: 3083-77-0
M. Wt: 244.2 g/mol
InChI Key: DRTQHJPVMGBUCF-CCXZUQQUSA-N
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Description

Spongouridine is a pyrimidine nucleoside formed in the body by the deamination of Cytarabine . It is a natural product found in Lepisorus contortus and Eunicella cavolini . The Spongouridine molecule contains a total of 30 bond(s), including 18 non-H bond(s), 3 multiple bond(s), 2 rotatable bond(s), 3 double bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 urea (-thio) derivative(s), 1 imide(s) (-thio), 3 hydroxyl group(s), 1 primary alcohol(s), 2 secondary alcohol(s), 1 ether(s) (aliphatic) .


Synthesis Analysis

Spongouridine has been used as a starting material for the synthesis of marine nucleoside, spongoadenosine (Ara-A), by a combination of chemical and microbial processes. Spongouridine was cleaved reversibly to d-arabinose-l-phosphate and uracil by the enzyme nucleoside phosphorylase .


Molecular Structure Analysis

The molecular formula of Spongouridine is C9H12N2O6 . It has a molecular weight of 244.20 g/mol . The IUPAC name is 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione .


Chemical Reactions Analysis

Spongouridine was cleaved reversibly to d-arabinose-l-phosphate and uracil by the enzyme nucleoside phosphorylase . Its phosphate has been prepared for antiviral evaluation .


Physical And Chemical Properties Analysis

Spongouridine is a N-glycosyl compound and has a role as a metabolite . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Bioactivity and Pharmacological Potential

Spongouridine, along with related compounds such as spongosine and spongothymidine, was originally isolated from the Caribbean sponge Tectitethya crypta. These compounds, collectively known as spongonucleosides, have shown diverse bioactivity profiles. Spongouridine, in particular, has been noted for its potential in pharmacological applications. The bioactivity profile of spongouridine includes anti-inflammatory activity, analgesic effects, and vasodilation properties (Bertin et al., 2015). Additionally, marine natural products like spongouridine have been identified as sustainable sources for bioactive drug leads, particularly in treating various forms of carcinoma, pain, Alzheimer's disease, and other medical challenges (Ghareeb et al., 2020).

Structural and Chemical Analysis

The molecular conformation of spongouridine has been a subject of study to understand its structural and chemical properties. As part of research on nucleosides and nucleotides, the crystal structure of spongouridine (also known as ara U) has been determined, providing insights into its molecular configuration (Tollin et al., 1973). This structural knowledge is crucial for exploring its pharmaceutical applications and understanding its interaction with biological systems.

Anticancer Research

Research has consistently highlighted the anticancer properties of compounds derived from marine sponges, including spongouridine. Its discovery led to increased interest in sponges as sources of novel compounds with significant biological activity, particularly anticancer properties. For instance, the keratosid sponge Spongia officinalis has been studied for its anti-cancer activity, inspired by the discovery of spongouridine and spongothymidine (Sam et al., 2017).

Future Directions

Marine sponges have emerged as unique, renewable and yet under-investigated pools for discovery of new drug leads with distinct structural features, and myriad interesting biological activities . To solve the critical supply problem, several efforts are being made in sponge farming, metagenomics and microbial cultivation . These methods could lead to the cost-effective large scale production of such compounds .

properties

IUPAC Name

1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTQHJPVMGBUCF-CCXZUQQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184832
Record name Arabinofuranosyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spongouridine

CAS RN

3083-77-0
Record name Uracil arabinoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3083-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arabinofuranosyluracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003083770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arabinofuranosyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-β-D-arabinofuranosyl-(1H,3H)-pyrimidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.443
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name URACIL ARABINOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK0WMW5NQF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,190
Citations
JF Codington, RJ Cushley, JJ Fox - The Journal of Organic …, 1968 - ACS Publications
In view of the biological activity recently found in nucleosides containing an arabino moiety, 2 it was of interest to prepare partially methylated derivatives of-ß-D-arabinofuranosyIuracil (…
Number of citations: 14 pubs.acs.org
DM Brown, A Todd, S Varadarajan - Journal of the Chemical Society …, 1956 - pubs.rsc.org
Monoacetylation of 5’-O-acetyluridine yields a crystalline diacetate, from which by phosphorylation with dibenzyl phosphorochloridate followed by removal of protecting groups uridylic …
Number of citations: 112 pubs.rsc.org
MJ Bertin, SL Schwartz, J Lee… - Journal of natural …, 2015 - ACS Publications
Spongosine (1), deoxyspongosine (2), spongothymidine (Ara T) (3), and spongouridine (Ara U) were isolated from the Caribbean sponge Tectitethya crypta and given the general name …
Number of citations: 48 pubs.acs.org
KS Singh, MS Majik - Marine Sponges: Chemicobiological and …, 2016 - Springer
Marine sponges are considered to be a rich source of biologically active secondary metabolites with unique and diverse chemical structures. They constitute nearly one third of the …
Number of citations: 9 link.springer.com
W Bergmann, DC BURKE - The Journal of Organic Chemistry, 1955 - ACS Publications
… spongouridine. A large scale separation gave gram amounts of pure spongosine and spongothymidine, but the spongouridine … Isolation of the spongouridine was hindered by its great …
Number of citations: 309 pubs.acs.org
Y Nakao, N Fusetani - Comprehensive natural products II, 2010 - pharmacy.hebmu.edu.cn
… 6 Since Bergmann’s pioneering discovery 7 of unprecedented nucleosides, for example, spongouridine (1), from the Caribbean marine sponge Cryptotethya crypta, sponges have been …
Number of citations: 15 pharmacy.hebmu.edu.cn
S Sagar, M Kaur, KP Minneman - Marine drugs, 2010 - mdpi.com
… The nucleosides spongothymidine and spongouridine were the first compounds isolated from a marine sponge (Tethya crypta) [5,6] which further led to the synthesis of Ara-C, an …
Number of citations: 289 www.mdpi.com
DM Brown, DB Parihar, A Todd - Journal of the Chemical Society …, 1958 - pubs.rsc.org
3’: 5’-Di-O-acetyl-0: 2’-cycZouridine on acid hydrolysis gives both uridine and spongouridine, in contrast to O2: 2’-cycZouridine which gives only the latter. The chemistry of the …
Number of citations: 20 pubs.rsc.org
W Bergmann, DC Burke - J. Org. Chem, 1955
Number of citations: 33
GR Barker, G Lund - Biochimica et Biophysica Acta, 1962 - Elsevier
Number of citations: 9

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